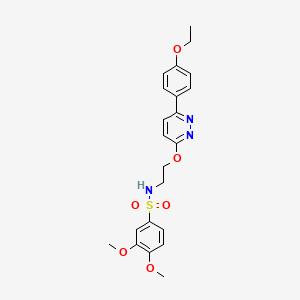

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide

Descripción

This compound features a 3,4-dimethoxybenzenesulfonamide core linked via an ethoxyethyl chain to a pyridazine ring substituted with a 4-ethoxyphenyl group. The sulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases) or receptor modulation. The pyridazine heterocycle contributes to π-π stacking interactions, while the ethoxy groups may enhance lipophilicity and metabolic stability.

Propiedades

IUPAC Name |

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O6S/c1-4-30-17-7-5-16(6-8-17)19-10-12-22(25-24-19)31-14-13-23-32(26,27)18-9-11-20(28-2)21(15-18)29-3/h5-12,15,23H,4,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCIQJKCLVGKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyridazine ring.

Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the dimethoxybenzene ring, followed by the coupling of the sulfonamide group to the ethoxyphenyl-pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Aplicaciones Científicas De Investigación

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly as an antimicrobial or anticancer agent.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism by which N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Sulfonamide Derivatives with Heterocyclic Moieties

Example 53 (Patent US12/036594): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Key Differences: Replaces the pyridazine ring with a pyrazolo[3,4-d]pyrimidine scaffold. The chromenone (4-oxo-4H-chromene) and fluorophenyl substituents increase structural complexity and polarity.

- Functional Implications : The pyrazolopyrimidine core is associated with kinase inhibition, while the sulfonamide may enhance target binding.

I-6230 (Molecules, 2011): Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate

- Key Differences: Utilizes a benzoate ester instead of a sulfonamide. The phenethylamino linker differs from the ethoxyethyl chain in the target compound.

Pyridazine-Containing Analogues

I-6232 (Molecules, 2011): Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate

- Key Differences : Incorporates a 6-methylpyridazine group, which may sterically hinder interactions compared to the 4-ethoxyphenyl-substituted pyridazine in the target compound.

- Functional Implications : Methyl groups often improve metabolic stability but reduce electronic effects.

CS-0309467 (Data Sheet): 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Key Differences: Replaces pyridazine with a methoxypyridine ring. The benzodioxin group and dimethylaminomethyl substituent alter solubility and charge distribution.

- Functional Implications: Dimethylamino groups may enhance water solubility but introduce basicity, affecting membrane permeability.

Tabulated Comparison of Structural Features

Research Findings and Implications

- Sulfonamide vs. Ester : The target compound’s sulfonamide group likely offers greater metabolic stability compared to the ester-based I-6230 and I-6232 .

- Heterocyclic Scaffolds : Pyridazine in the target compound may favor different binding modes than pyrazolopyrimidine (Example 53) or pyridine (CS-0309467) .

Actividad Biológica

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique structural features, including a pyridazine ring and a sulfonamide moiety, suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyridazine Ring | A six-membered heterocyclic compound contributing to bioactivity. |

| 4-Ethoxyphenyl Group | Enhances lipophilicity and potentially increases receptor binding. |

| Dimethoxy Group | May influence solubility and interaction with biological targets. |

| Sulfonamide Moiety | Known for antibacterial properties; may affect enzyme inhibition. |

The biological activity of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing cellular signaling.

- Gene Expression Regulation : It may modulate the expression of genes associated with inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamides can effectively inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in folate synthesis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways or by generating reactive oxygen species (ROS).

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of related pyridazine compounds against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for selected derivatives, showcasing potential for development into therapeutic agents.

-

Investigation of Anticancer Activity :

- Research involving human breast cancer MCF7 cells revealed that treatment with related compounds resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with concentrations above 10 µM.

Q & A

Q. Optimization Tips :

- Temperature Control : Higher yields (>75%) are achieved when maintaining reflux conditions during etherification .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide coupling .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer :

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxyphenyl protons at δ 7.2–7.8 ppm; sulfonamide protons at δ 3.1–3.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₂₁H₂₃N₃O₆S: 469.13 g/mol) with <2 ppm error .

- HPLC-PDA : Monitor purity (>95%) using a C18 column with a methanol/water gradient (60:40 to 90:10 over 20 min) .

Q. Experimental Design :

Q. Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate parameters:

- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity .

Q. Methodological Answer :

Salt Formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility .

Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve absorption .

Co-Solvent Systems : Use vehicles like PEG-400 or cyclodextrins for in vivo studies .

Q. Validation :

- Thermodynamic Solubility : Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .

- Pharmacokinetic Studies : Conduct rodent trials to assess Cₘₐₓ and AUC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.